3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKXRIOKZBAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362083 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572879-99-3 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization
A widely cited protocol employs polyphosphoric acid (PPA) as both catalyst and solvent. For example, heating 2-amino-3-methylpyridine with ethyl acetoacetate in PPA at 100°C for 1 hour yields 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 68–72% yield after neutralization and recrystallization. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization (Fig. 1).
Key Parameters
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-3-methylpyridine | Ethyl acetoacetate | 100 | 1 | 72 |
| 2-Amino-4-methylpyridine | Methyl levulinate | 110 | 1.5 | 65 |
Transition Metal-Catalyzed Synthesis
Transition metal catalysts enable modular synthesis with improved regioselectivity. Copper and palladium complexes dominate this category.
CuI-Catalyzed Ullmann-Type Coupling
Source details a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation. Using 2-bromopyridine and (Z)-3-amino-3-phenylacrylate in DMF at 130°C with 10 mol% CuI and 2-(dicyclohexylphosphino)biphenyl, the target compound is obtained in 89% yield. This method tolerates electron-withdrawing groups (e.g., -F, -Cl) on the aryl ring.
Optimized Conditions
- Catalyst: CuI (10 mol%)
- Ligand: 2-(Dicyclohexylphosphino)biphenyl
- Solvent: DMF
- Temperature: 130°C
- Reaction Time: 12–24 hours
Palladium-Mediated Alkenylation
Palladium-catalyzed direct alkenylation at the C-3 position utilizes Pd(OAc)₂ (5 mol%) under aerobic conditions. Substrates react with alkenes (e.g., n-butyl acrylate) in DMSO at 80°C, achieving 82% yield. The mechanism involves oxidative addition, C–H activation, and reductive elimination.
Halogenation-Substitution Pathways
Halogenation at the C-3 position followed by nucleophilic substitution provides a two-step route to introduce the amino group.
Chlorination with N-Chlorosuccinimide (NCS)
Treating 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with NCS in CCl₄ under reflux yields 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (91% yield). Subsequent amination with aqueous ammonia at 120°C for 6 hours furnishes the final product in 85% yield.
Halogenation Parameters
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NCS | CCl₄ | 80 | 91 |
| NBS | CH₃CN | 70 | 88 |
Catalytic Hydrogenation
Reductive amination of 3-nitro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using H₂/Pd-C in ethanol achieves >95% conversion. This method avoids harsh acidic conditions but requires careful control of hydrogen pressure (2–3 atm) to prevent over-reduction.
Hydrogenation Conditions
- Catalyst: 10% Pd/C (5 mol%)
- Solvent: Ethanol
- Pressure: 2 atm
- Time: 4 hours
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
Under suboptimal conditions (e.g., excess acid or prolonged heating), dimerization via Michael addition occurs, reducing yields by 15–20%. Kinetic studies suggest maintaining temperatures below 110°C and reaction times under 2 hours to suppress side products.
Ligand Effects in Copper Catalysis
Phosphine ligands (e.g., dicyclohexylphosphino biphenyl) enhance CuI activity by stabilizing the Cu(I) intermediate during Ullmann coupling. Chelating ligands (e.g., phenanthroline) decrease efficiency due to steric hindrance.
Industrial-Scale Considerations
Solvent Selection
DMF and DMAc, while effective in lab-scale syntheses, pose challenges in industrial settings due to high boiling points and toxicity. Alternative solvents like γ-valerolactone (GVL) show promise, offering comparable yields (82–85%) with easier recovery.
Waste Stream Management
Copper residues from catalytic reactions require chelation (e.g., EDTA) prior to disposal. Life-cycle assessments indicate that CuI-based methods generate 30% less waste than Pd-mediated routes.
Recent Advances
Photocatalytic Amination
Visible-light-driven amination using Ru(bpy)₃Cl₂ as a photocatalyst enables room-temperature synthesis (72% yield). This method reduces energy consumption but currently lacks scalability.
Flow Chemistry Approaches
Continuous-flow reactors achieve 94% yield in 30 minutes by enhancing mass transfer during cyclocondensation. Key parameters include a residence time of 5 minutes and a temperature gradient from 100°C to 25°C.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity for products synthesized via CuI-catalyzed methods. Residual solvent levels (DMF < 50 ppm) comply with ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The amino group at position 3 can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Synthesis Techniques
The synthesis of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been achieved through various methods, including:
- CuI-Catalyzed Reactions : A notable method involves a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation. This approach allows for the efficient synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones under mild conditions, demonstrating good functional group tolerance and high yields (29–89%) across different substrates .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Properties : Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one possess potent anticancer activity. A series of diaryl urea derivatives containing this scaffold have been screened for their efficacy against various cancer cell lines, showcasing promising results in inhibiting tumor growth .
- Antiviral Activity : Certain derivatives have shown effectiveness against influenza viruses, contributing to the development of antiviral therapies. The mechanism involves interference with viral replication processes .
- Anti-inflammatory Effects : The compound has also been noted for its potential in reducing inflammation, which is beneficial in treating diseases characterized by chronic inflammatory responses.
Antitumor Activity
A study focusing on the anticancer effects of this compound derivatives revealed significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, one derivative was found to inhibit the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and death.
Antiviral Screening
In a screening study for antiviral compounds, derivatives of this pyrido-pyrimidinone scaffold were evaluated against H1N1 influenza virus. The results indicated that certain modifications to the structure enhanced antiviral activity, suggesting potential pathways for developing new antiviral agents.
Comparative Data Table
The following table summarizes the biological activities and synthesis methods related to this compound:
| Activity | Method of Synthesis | Key Findings |
|---|---|---|
| Anticancer | CuI-Catalyzed C–N Bond Formation | Induces apoptosis in cancer cells; effective against multiple lines |
| Antiviral | Aza-Michael Addition | Effective against H1N1; structure modifications enhance activity |
| Anti-inflammatory | Various synthetic routes | Reduces inflammatory markers in vitro |
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical reactivity and biological activity
Biological Activity
3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 1240527-14-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 175.19 g/mol. The compound features a pyrido-pyrimidine framework, which is known for its ability to interact with biological targets effectively.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate effectiveness compared to standard antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were reported in the low micromolar range, indicating potent cytotoxic effects against various cancer types including breast and lung cancer cells .
Enzyme Inhibition
Enzymatic inhibition studies revealed that this compound acts as an inhibitor of certain kinases involved in cancer progression. Specifically, it was shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could contribute to its anticancer effects by preventing uncontrolled cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : By inhibiting key enzymes such as CDKs, it alters signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of a formulation containing this compound against drug-resistant bacterial infections. Results showed a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as an alternative treatment for resistant strains.
Case Study 2: Cancer Treatment
In vitro studies on breast cancer cells treated with varying concentrations of the compound revealed dose-dependent cytotoxicity. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound, supporting its development as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence product purity?
- Methods :
- Cyclization of 2-aminopyridines : Reacting 2-aminopyridine derivatives with ethyl malonates or substituted malonamates in the presence of phosphorus oxychloride (POCl₃) in 1,2-dichloroethane under reflux .
- Phase-transfer catalysis (PTC) : Alkylation of hydroxylated precursors (e.g., 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one) using tetrabutylammonium bromide (TBAB) and potassium carbonate in alkyl halides to introduce substituents at the 2- or 3-positions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing structural isomers of pyrido[1,2-a]pyrimidin-4-one derivatives?
- Key Techniques :
- 1H/13C NMR : Assigns substituent positions (e.g., methyl at C-2 vs. C-3) and detects tautomeric forms (e.g., 4H vs. 2H tautomers) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in the crystal structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, confirming planarity of the fused ring system .
- HPLC-MS : Validates purity and detects trace impurities from incomplete cyclization or side reactions .
Q. What in vitro assays are used to evaluate the biological activity of pyrido[1,2-a]pyrimidin-4-one derivatives?
- Assays :
- Enzyme inhibition : Aldose reductase (ALR2) inhibition assays using recombinant enzymes, with IC₅₀ values calculated via spectrophotometric detection of NADPH depletion .
- Antioxidant activity : DPPH radical scavenging assays to quantify catechol/phenol derivatives’ radical-neutralizing capacity .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can regioselective C-3 functionalization of 4H-pyrido[1,2-a]pyrimidin-4-one be achieved without metal catalysts?
- Methodology :
- Radical-mediated chalcogenation : Use iodine (I₂) and potassium persulfate (K₂S₂O₈) to generate thiyl/selenyl radicals from thiols/diselenides, enabling C-3 sulfenylation/selenylation under mild, metal-free conditions .
- Halogenation : N-Halosuccinimides (e.g., NCS, NBS) in DMF selectively halogenate the C-3 position, as demonstrated in the synthesis of 3-chloro derivatives .
Q. What strategies resolve contradictions in biological activity data across pyrido[1,2-a]pyrimidin-4-one analogs?
- Case Example :
- Substituent effects : Catechol derivatives (e.g., 6-hydroxy or 9-hydroxy) show enhanced ALR2 inhibition (IC₅₀ = 0.2 µM) compared to non-hydroxylated analogs (IC₅₀ > 10 µM), highlighting the role of hydrogen bonding in enzyme binding .
- Bioisosteric replacement : Replacing the 3-amino group with a chloroethyl chain (as in risperidone derivatives) shifts activity from ALR2 inhibition to dopamine/5-HT receptor antagonism .
Q. How do steric and electronic factors influence Suzuki-Miyaura coupling efficiency on pyrido[1,2-a]pyrimidin-4-one scaffolds?
- Optimization :
- Electron-deficient aryl boronic acids : Enhance coupling yields at C-3 (e.g., 3-iodo derivatives react with 4-CF₃-phenylboronic acid in >90% yield under microwave irradiation) .
- Steric hindrance : Bulky substituents at C-2 (e.g., methyl) reduce reactivity; use Pd(OAc)₂/XPhos catalytic systems to improve turnover .
Q. What mechanistic insights explain the radical pathway in C-3 chalcogenation reactions?
- Evidence :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
